

# Synthesis of 2-Bromocyclopentanol from Cyclopentene Oxide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *2-Bromocyclopentanol*

Cat. No.: *B1604639*

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This technical guide provides a comprehensive overview of the synthesis of **trans-2-bromocyclopentanol** from cyclopentene oxide. The described methodology is based on established principles of epoxide chemistry and analogous procedures reported in the scientific literature. This document details the reaction mechanism, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format.

## Reaction Overview and Mechanism

The synthesis of **trans-2-bromocyclopentanol** from cyclopentene oxide proceeds via an acid-catalyzed ring-opening of the epoxide. The reaction with hydrobromic acid (HBr) is a stereospecific process that results in the formation of a trans-halohydrin.

The mechanism involves the initial protonation of the epoxide oxygen by HBr, which activates the epoxide ring towards nucleophilic attack. The bromide ion ( $\text{Br}^-$ ) then attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack occurs from the backside (anti-attack) relative to the protonated oxygen, leading to an inversion of configuration at the site of attack. In the case of the symmetrical cyclopentene oxide, the attack can occur at either of the two carbon atoms of the epoxide ring with equal probability, resulting in a racemic mixture of the trans-enantiomers. The overall result is the formation of **trans-2-**

**bromocyclopentanol**, where the bromo and hydroxyl groups are on opposite faces of the cyclopentane ring.

Caption: Reaction mechanism for the synthesis of **trans-2-bromocyclopentanol**.

## Quantitative Data

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass ( g/mol )
Cyclopentene Oxide	C <sub>5</sub> H <sub>8</sub> O	84.12
Hydrobromic Acid	HBr	80.91
trans-2-Bromocyclopentanol	C <sub>5</sub> H <sub>9</sub> BrO	165.03[1]

Table 2: Expected Spectroscopic Data for **trans-2-Bromocyclopentanol**

Note: Experimental spectroscopic data for the analogous compound, **trans-2-bromocyclohexanol**, is provided as a reference.

Spectroscopic Technique	Expected Peaks / Signals for <b>trans-2-Bromocyclopentanol</b>
<sup>1</sup> H NMR	Signals for CH-Br and CH-OH protons are expected in the range of 3.5-4.0 ppm. The remaining cyclopentyl protons would appear as multiplets between 1.2 and 2.4 ppm.
<sup>13</sup> C NMR	Carbons bearing the bromine and hydroxyl groups (CH-Br and CH-OH) are expected to have chemical shifts in the range of 60-80 ppm. The other three CH <sub>2</sub> carbons of the cyclopentane ring would appear at higher field (20-40 ppm).
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm <sup>-1</sup> corresponding to the O-H stretching of the alcohol. A C-Br stretching vibration is expected in the range of 500-700 cm <sup>-1</sup> .

## Experimental Protocols

The following experimental protocol is adapted from a well-established procedure for the synthesis of the analogous compound, **trans-2-bromocyclohexanol**. This procedure can be applied to the synthesis of **trans-2-bromocyclopentanol** with appropriate adjustments in scale.

### Materials and Equipment:

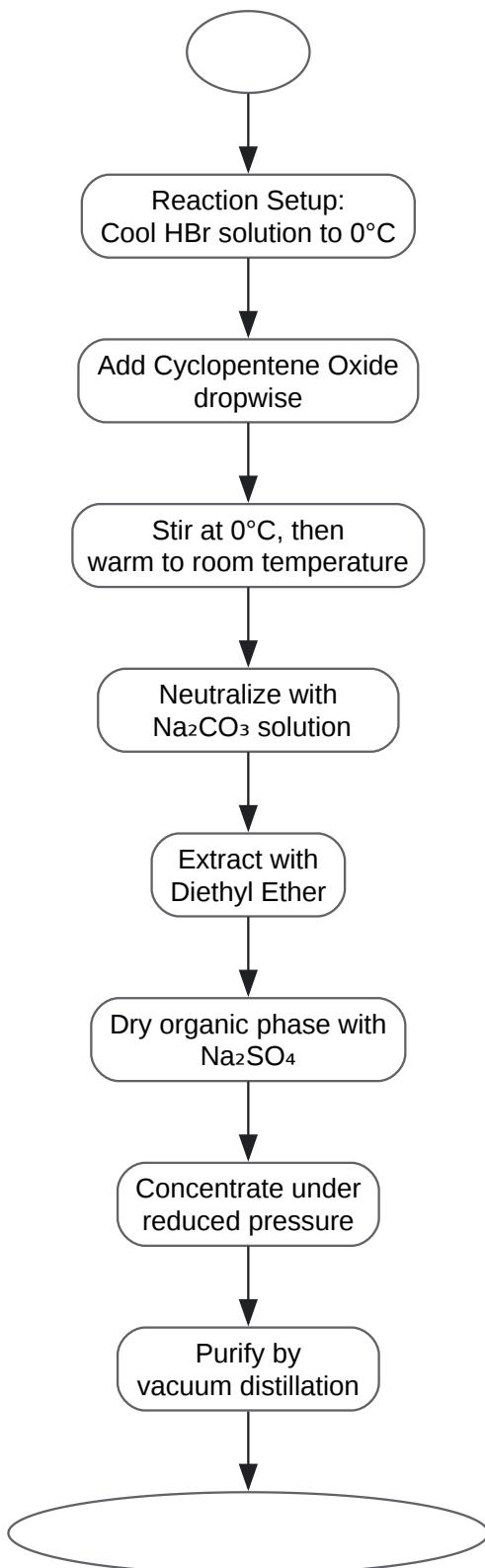
- Cyclopentene oxide
- 48% aqueous hydrobromic acid
- Saturated aqueous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution
- Diethyl ether (Et<sub>2</sub>O)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottomed flask

- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

**Procedure:**

- Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar is charged with 48% aqueous hydrobromic acid. The flask is cooled to 0 °C in an ice-water bath.
- Addition of Epoxide: Cyclopentene oxide is added dropwise to the cooled and stirring hydrobromic acid solution.
- Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Neutralization: After the reaction is complete, the mixture is carefully neutralized by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases.
- Extraction: The neutralized mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **trans-2-bromocyclopentanol**.

**Expected Yield:** Based on the analogous synthesis of trans-2-bromocyclohexanol, a yield of approximately 85% can be expected.

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## References

- 1. trans-2-Bromocyclopentanol | C5H9BrO | CID 11073767 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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